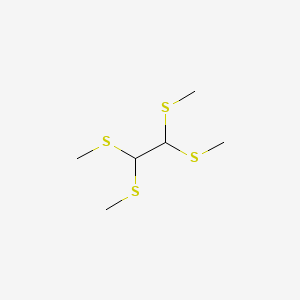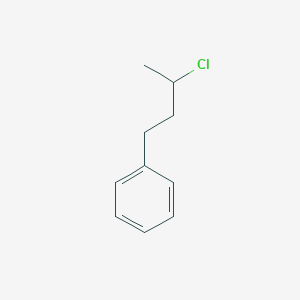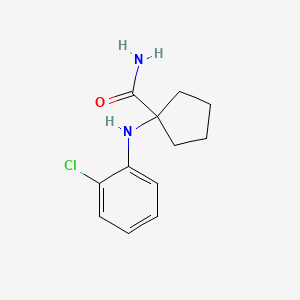
Cobalt--manganese (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–manganese (1/1) is a compound that combines cobalt and manganese in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and manganese results in a material that exhibits enhanced electrochemical and catalytic properties, making it a valuable component in advanced technological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt–manganese (1/1) can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and sol-gel processes. One common method involves the hydrothermal synthesis, where cobalt and manganese precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of highly crystalline cobalt–manganese oxide .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/1) often involves large-scale hydrothermal synthesis or co-precipitation methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as spray roasting has also been explored for the large-scale production of cobalt–manganese oxides .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in the reactions involving cobalt–manganese (1/1) include oxygen, hydrogen, and various organic and inorganic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from the reactions of cobalt–manganese (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, cobalt–manganese oxides are commonly formed, which are valuable for their catalytic properties .
Applications De Recherche Scientifique
Cobalt–manganese (1/1) has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Mécanisme D'action
The mechanism by which cobalt–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. For example, in the water-gas shift reaction, cobalt–manganese oxide acts as a catalyst by adsorbing water and carbon monoxide, leading to the formation of hydrogen and carbon dioxide through a series of intermediate steps .
Comparaison Avec Des Composés Similaires
Cobalt–manganese (1/1) can be compared with other similar compounds, such as:
Nickel–cobalt–manganese oxides: These compounds are also used in battery applications and exhibit similar electrochemical properties.
Cobalt–iron oxides: These compounds are used in catalysis and magnetic applications.
Manganese–iron oxides: These compounds are primarily used in magnetic and catalytic applications.
Propriétés
Numéro CAS |
12052-33-4 |
|---|---|
Formule moléculaire |
CoMn |
Poids moléculaire |
113.87124 g/mol |
Nom IUPAC |
cobalt;manganese |
InChI |
InChI=1S/Co.Mn |
Clé InChI |
MZZUATUOLXMCEY-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
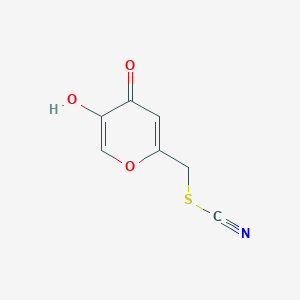
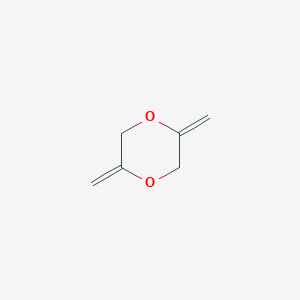
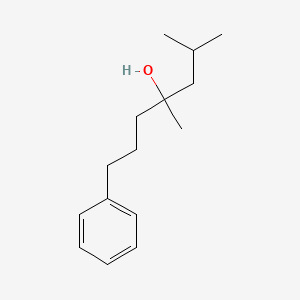
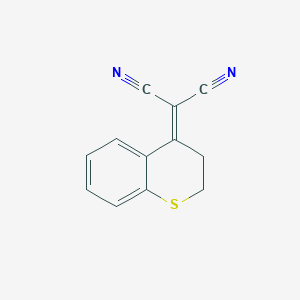
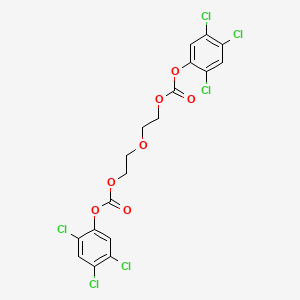
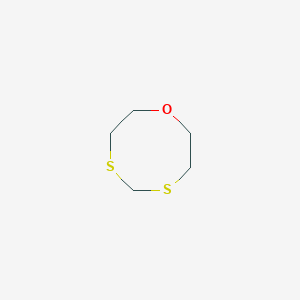
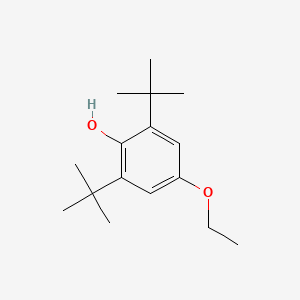

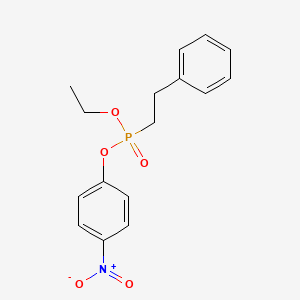
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
